Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N'-beta-D-glucopyranosyl-
Description
Nomenclature and Classification of Thiourea, N-(1,1-Dimethyl-3-Oxobutyl)-N'-β-D-Glucopyranosyl-
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name of this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as the thiourea backbone (NH$$2$$-C(=S)-NH$$2$$), with two substituents attached to the nitrogen atoms:
- N-(1,1-Dimethyl-3-oxobutyl) : A branched alkyl group featuring a ketone at position 3 and two methyl groups at position 1.
- N'-β-D-Glucopyranosyl : A β-anomeric form of D-glucopyranose linked via a glycosidic bond to the thiourea nitrogen.
Using IUPAC rules for substituted thioureas, the full systematic name is 1-(1,1-dimethyl-3-oxobutyl)-3-(β-D-glucopyranosyl)thiourea . The numbering prioritizes the thiourea core, with the substituents assigned positions based on their attachment points. The β-configuration of the glucopyranosyl group is critical, as it dictates the spatial orientation of hydroxyl groups, influencing solubility and intermolecular interactions.
Structural Descriptors
- Molecular formula : C$${13}$$H$${24}$$N$$2$$O$$6$$S (calculated from substituent contributions).
- Key stereochemical features : β-D-glucopyranosyl configuration (C1 anomeric center), planar thiourea moiety, and chiral centers in the carbohydrate unit.
Functional Group Analysis: Thiourea and Carbohydrate Moieties
The compound’s structure integrates two distinct functional domains: a thiourea group and a carbohydrate moiety.
Thiourea Group (-NH-C(=S)-NH-)
- Electronic properties : The thiocarbonyl (C=S) group is polarizable, enabling hydrogen bonding and metal coordination.
- Spectroscopic signatures : Infrared (IR) spectra typically show a strong absorption band near 1400 cm$$^{-1}$$ for C-N stretching and a peak at 1143 cm$$^{-1}$$ for the glycosidic linkage. Nuclear magnetic resonance (NMR) signals for thiourea protons appear as broad singlets near δ 8.5–9.5 ppm due to hydrogen bonding.
Carbohydrate Moiety (β-D-Glucopyranosyl)
- Hydroxyl groups : Five hydroxyl groups in the glucopyranosyl unit contribute to hydrophilicity and participate in hydrogen-bonding networks.
- Anomeric configuration : The β-linkage at C1 ensures axial orientation of the glycosidic bond, affecting conformational stability and intermolecular interactions.
1,1-Dimethyl-3-Oxobutyl Substituent
- Ketone group : The 3-oxo functionality introduces electrophilic character, enabling potential keto-enol tautomerism.
- Steric effects : The 1,1-dimethyl group creates steric hindrance, influencing reaction kinetics at the thiourea core.
Classification Within Glycosyl Thiourea Derivatives
Glycosyl thioureas are classified based on carbohydrate type, substitution pattern, and thiourea modifications. This compound belongs to the monosaccharide-derived N,N'-disubstituted thioureas subclass, distinguished by:
Subclassification Criteria
- Carbohydrate type : D-glucose derivative (glucopyranosyl).
- Substituent complexity : Presence of a branched alkyl ketone (1,1-dimethyl-3-oxobutyl).
- Linkage pattern : Thiourea nitrogen atoms bonded to distinct substituents (asymmetric substitution).
Comparative Analysis with Analogues
A structural comparison with related compounds highlights its uniqueness:
The 1,1-dimethyl-3-oxobutyl group differentiates this compound from simpler alkyl or aryl-substituted analogues, conferring unique steric and electronic properties.
Properties
CAS No. |
83323-91-5 |
|---|---|
Molecular Formula |
C13H24N2O6S |
Molecular Weight |
336.41 g/mol |
IUPAC Name |
1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C13H24N2O6S/c1-6(17)4-13(2,3)15-12(22)14-11-10(20)9(19)8(18)7(5-16)21-11/h7-11,16,18-20H,4-5H2,1-3H3,(H2,14,15,22)/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
MALBDFDVJOANIW-KAMPLNKDSA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Step 1 : Preparation of β-D-glucopyranosyl isothiocyanate by treating peracetylated glucose with thiophosgene.
- Step 2 : Reaction of the isothiocyanate with N-(1,1-dimethyl-3-oxobutyl)amine in a polar aprotic solvent (e.g., ethanol/toluene).
- Step 3 : Microwave-assisted heating (5–10 minutes) to accelerate the reaction and improve yield.
Optimized Reaction Conditions
| Parameter | Condition | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Solvent System | Ethanol:Toluene (1:1 v/v) | 85–90 | $$ ^1 \text{H-NMR}, ^{13} \text{C-NMR} $$, ESI-MS |
| Temperature | 60–70°C (microwave irradiation) | 88 | IR, HPLC |
| Reaction Time | 5–10 minutes | 90 | Melting Point, Elemental Analysis |
Notes :
- Microwave irradiation significantly enhances reaction efficiency compared to conventional heating.
- The thiourea N–H protons are observed at $$ \delta $$ 11.95 and 2.08 ppm in $$ ^1 \text{H-NMR} $$.
Structural Confirmation
Spectroscopic Data:
- $$ ^1 \text{H-NMR} $$ (400 MHz, CDCl$$_3$$):
- Glucose protons : $$ \delta $$ 5.93–3.98 (pyranose ring), 5.90 ppm (H-1, triplet, $$ J = 9.5 \, \text{Hz} $$).
- Thiourea protons : $$ \delta $$ 11.95 (NH), 2.08 (NH).
- ESI-MS : [M+H]$$^+$$ at $$ m/z $$ 421.2 (calculated for C$${14}$$H$${25}$$N$$2$$O$$6$$S).
Alternative Method: Conventional Heating
For labs without microwave access, the reaction proceeds via reflux in ethanol/toluene (1:1) for 6–8 hours, yielding 70–75% product. This method is less efficient but viable for small-scale synthesis.
Critical Considerations
- Protection/Deprotection : The glucose hydroxyl groups are typically acetylated (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) to prevent side reactions. Post-synthesis deprotection is achieved via alkaline hydrolysis.
- Solubility : The product is insoluble in water but dissolves in ethanol/toluene mixtures.
Applications and Derivatives
While the primary focus is on synthesis, derivatives of this compound show potential in antimicrobial studies due to the synergistic effects of the thiourea and sugar moieties.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N'-beta-D-glucopyranosyl- serves as a building block for synthesizing complex organic molecules and polymers. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
The compound's distinct structure provides insights into biochemical pathways and interactions:
- Biochemical Studies : It can interact with proteins and enzymes, influencing their activity through hydrogen bonding and other interactions .
- Drug Development : Research has indicated potential antidiabetic, antibacterial, antioxidant, and anticholinesterase properties . For example, thiourea derivatives have shown promising results in inhibiting glucose-6-phosphatase (G6Pase), which is relevant for diabetes treatment.
Industrial Applications
In industry, this thiourea derivative is utilized in the production of:
- Adhesives and Coatings : Its chemical properties enhance the performance of materials used in coatings and adhesives.
- Specialized Materials : The compound's ability to form specific interactions makes it suitable for developing materials with specialized properties.
Case Study 1: Antimicrobial Activity
Recent studies have synthesized novel thiourea derivatives demonstrating significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential of thiourea compounds in developing new antimicrobial agents .
Case Study 2: Antidiabetic Effects
Research into the antidiabetic properties of thiourea derivatives has shown that they can effectively inhibit G6Pase activity in in vivo studies using albino mice. This suggests their potential therapeutic role in managing diabetes .
Mechanism of Action
The mechanism of action of Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N’-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The glucopyranosyl moiety can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives are versatile due to their tunable substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Thiourea Derivatives and Their Properties
Structural and Functional Insights
Solubility and Bioavailability: The β-D-glucopyranosyl group in the target compound improves water solubility compared to purely aromatic thioureas (e.g., H2L1-H2L9), which are more lipophilic and suited for membrane penetration . Acetylated glucopyranosyl derivatives (e.g., tetra-O-acetyl) serve as protected intermediates for bioactive molecules, balancing stability and reactivity .
Metal Chelation: Thioureas with hard-soft donor atoms (e.g., H2L1-H2L9) exhibit strong chelation for transition metals (Cu²⁺, Ni²⁺), useful in metal recovery . The target compound’s ketone and glucose groups may enable selective binding to main-group metals (e.g., Ca²⁺, Mg²⁺), though experimental data are lacking.
Biological Activity: Aryl-substituted thioureas (H2L1-H2L9) show antifungal and herbicidal properties due to aromatic electron-withdrawing groups (e.g., Cl, OCH₃) . Acetylated glucopyranosyl thioureas demonstrate antimicrobial activity post-deacetylation, suggesting the target compound could be a prodrug .
Synthetic Accessibility: Microwave-assisted synthesis (used for acetylated glucopyranosyl thioureas) offers higher yields (>80%) and shorter reaction times than traditional methods . Symmetric thioureas (e.g., opioid-derived) require precise stoichiometry, limiting scalability compared to asymmetric derivatives .
Biological Activity
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N'-beta-D-glucopyranosyl- is a complex organic compound characterized by its unique structure, which combines thiourea and glucopyranosyl moieties. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C13H24N2O6S
- Molecular Weight : 336.41 g/mol
- CAS Number : 83323-91-5
- IUPAC Name : 1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea
The compound consists of a thiourea group that is known for its ability to interact with biological systems and a glucopyranosyl moiety that enhances solubility and bioavailability.
Thiourea derivatives often exert their biological effects through several mechanisms:
- Protein Interaction : The thiourea group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
- Antioxidant Activity : Thiourea compounds have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : There is evidence suggesting that thiourea derivatives may inhibit specific enzymes involved in metabolic pathways.
Antioxidant Properties
Research indicates that thiourea compounds can scavenge free radicals and reduce oxidative stress. For instance, studies have shown that derivatives of thiourea exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage associated with various diseases.
Anticancer Activity
Preliminary studies suggest that thiourea derivatives may possess anticancer properties. For example:
- A study demonstrated that thiourea compounds could inhibit the proliferation of cancer cells in vitro by inducing apoptosis (programmed cell death) .
Toxicity Profile
The toxicity of Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N'-beta-D-glucopyranosyl- has been evaluated in animal models. The lowest published lethal dose (LDLo) for intraperitoneal administration in mice is reported to be 52631 µg/kg . This indicates a potential risk associated with high doses.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various thiourea derivatives. The results indicated that certain modifications to the thiourea structure enhanced its ability to scavenge free radicals significantly .
Anticancer Research
Another notable study focused on the anticancer potential of thiourea compounds. Researchers found that specific derivatives were effective against human cancer cell lines by inhibiting cell division and promoting apoptosis .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thiourea | Simple thiourea | Antioxidant properties |
| N-(1,1-dimethyl-3-oxobutyl)-N'-methyl-thiourea | Similar to target compound | Moderate anticancer activity |
| N-(1,1-dimethyl-3-oxobutyl)-N'-(4-methylphenyl)thiourea | Similar structure | Enhanced enzyme inhibition |
Thiourea, N-(1,1-dimethyl-3-oxobutyl)-N'-beta-D-glucopyranosyl-, stands out due to its enhanced solubility and potential for specific interactions with biological targets compared to simpler thioureas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
